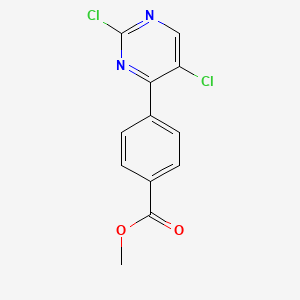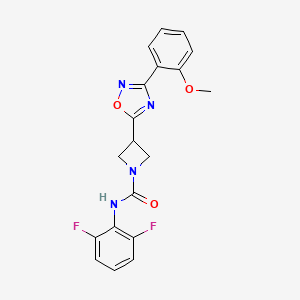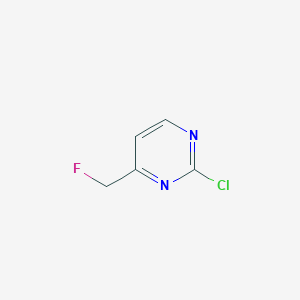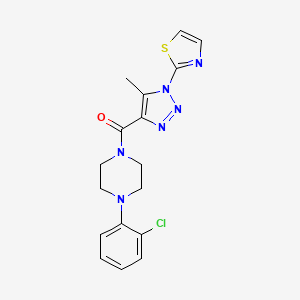
Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate” is a chemical compound with the molecular formula C12H8Cl2N2O2 . It is also known as "4-(2,5-dichloropyrimidin-4-yl)benzoic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2 and 5 positions with chlorine atoms and at the 4 position with a benzoate group .Physical And Chemical Properties Analysis
“Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate” appears as a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available .Applications De Recherche Scientifique
Corrosion Inhibition
- Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate derivatives have been studied for their efficiency as corrosion inhibitors. These compounds show good corrosion inhibition for mild steel in hydrochloric acid, functioning as mixed-type inhibitors and adhering to Langmuir's adsorption isotherm. This points to their potential application in protecting metal surfaces in acidic environments (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Self-Assembly in Metal Complexes
- This chemical is instrumental in forming various metal complexes with Co(II), Ni(II), Cu(II), and Cu(I) metal salts. These complexes demonstrate diverse ligand coordination modes and structural formations, such as mononuclear structures and layered and chain structures. The existence of C–H⋯π and π⋯π interactions and various hydrogen bonds in these complexes suggests potential applications in materials science and coordination chemistry (Xie et al., 2014).
Synthesis of Heterocyclic Systems
- Research has focused on using derivatives of Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate for the synthesis of various heterocyclic systems. These include fused pyrimidinones and other complex structures, which are significant in the development of new pharmaceuticals and chemical compounds with diverse applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Herbicide Development
- Compounds related to Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate have been synthesized and labeled for use as herbicides. These compounds exhibit broad-spectrum herbicidal activity and are particularly used for weed control in agricultural settings. Studies on the metabolism, mode of action, environmental behavior, and fate of these herbicides are facilitated by the use of radiotracers (Yang, Ye, & Lu, 2008).
Antimicrobial and Cytotoxic Activity
- Derivatives of Methyl 4-(2,5-Dichloro-4-pyrimidinyl)benzoate have been synthesized and evaluated for antimicrobial and cytotoxic activities. These studies are crucial in the development of new medications and treatments for various diseases (Noolvi et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(2,5-dichloropyrimidin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(13)6-15-12(14)16-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSNQZZBQKBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)


![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)
![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)



![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)